

Introduction: A Versatile Building Block for Modern Synthesis

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Compound of Interest

Compound Name: *2-Chloro-6-fluorophenylboronic acid*

Cat. No.: *B151115*

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2-Chloro-6-fluorophenylboronic acid is a synthetically valuable organoboron compound that has become a cornerstone reagent in modern organic chemistry and medicinal chemistry. Its utility lies in its role as a versatile building block, particularly in palladium-catalyzed cross-coupling reactions. The strategic placement of chloro and fluoro substituents on the phenyl ring imparts unique electronic properties and steric hindrance, which, while presenting certain synthetic challenges, ultimately allows for the construction of complex molecular architectures that are highly sought after in drug discovery and materials science.^[1] This guide provides an in-depth examination of its properties, synthesis, reaction chemistry, and handling protocols, designed to equip researchers with the practical knowledge needed for its successful application.

Physicochemical and Structural Properties

The physical and chemical characteristics of a reagent are fundamental to its application, dictating storage, handling, and reaction conditions. **2-Chloro-6-fluorophenylboronic acid** is a white to off-white crystalline solid under ambient conditions, and its key properties are summarized below.^{[1][2]}

Property	Value	Reference(s)
CAS Number	313545-32-3	[1][2][3][4]
Molecular Formula	C ₆ H ₅ BClFO ₂	[1][3][5]
Molecular Weight	174.37 g/mol	[1][5][6]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	129.9 - 135 °C	[2][3][4][6]
Purity	Typically >95-98%	[2][4]
Stability	Stable under normal conditions	[2][5]

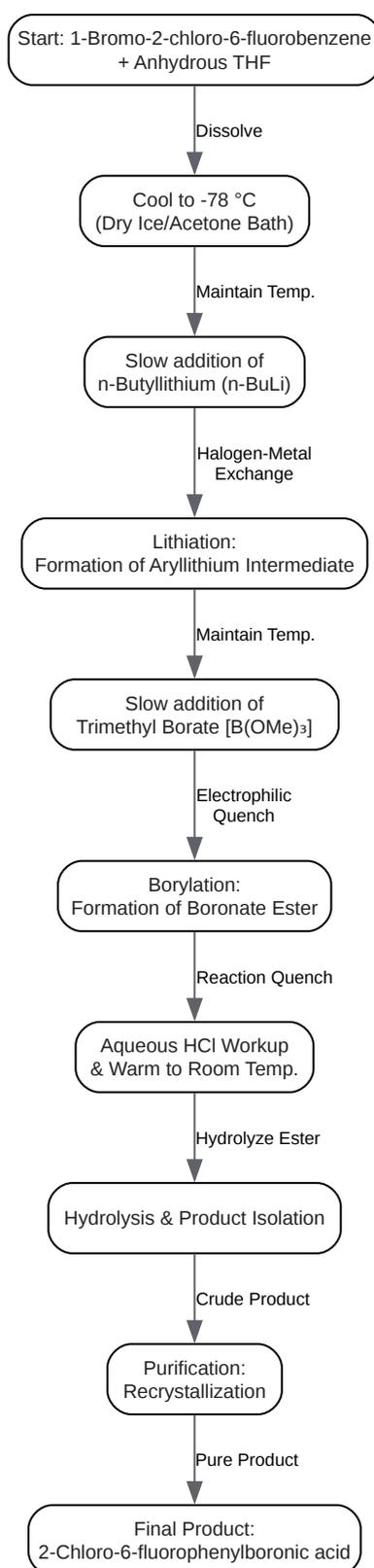
The presence of both an electron-withdrawing fluorine atom and a chloro group ortho to the boronic acid moiety significantly influences the molecule's reactivity. These substituents modulate the acidity of the boronic acid and impact its participation in catalytic cycles, a critical consideration for reaction optimization.[7]

Synthesis and Purification: A Standardized Protocol

The most common and reliable synthesis of **2-Chloro-6-fluorophenylboronic acid** involves a halogen-metal exchange followed by borylation. The process typically starts from a readily available di-halogenated benzene precursor. The causality behind this choice is the high reactivity of organolithium reagents, which allows for the selective formation of a carbon-lithium bond at low temperatures, followed by an electrophilic quench with a boron source.

General Synthesis Workflow

The synthesis can be visualized as a three-stage process: lithiation, borylation, and acidic workup.



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Caption: General workflow for the synthesis of **2-Chloro-6-fluorophenylboronic acid**.

Step-by-Step Laboratory Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.[8]

- **Reaction Setup:** Add 1-bromo-2-chloro-6-fluorobenzene (1.0 equiv.) to a flame-dried, multi-neck round-bottom flask containing a magnetic stir bar. Seal the flask with septa and place it under an inert atmosphere (Argon or Nitrogen).
- **Dissolution & Cooling:** Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (n-BuLi, ~1.05 equiv.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. The choice of n-BuLi is critical for efficient halogen-metal exchange with the more reactive bromine atom. Stir the mixture at -78 °C for 1 hour after the addition is complete.
- **Borylation:** Slowly add trimethyl borate (1.2-1.5 equiv.) dropwise to the aryllithium intermediate solution. The borate ester acts as the electrophile. Continue stirring at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 1-2 hours.
- **Workup and Isolation:** Quench the reaction by slowly adding 1N aqueous hydrochloric acid (HCl). The acidic workup is essential to hydrolyze the boronate ester to the desired boronic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the final product as a white solid.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-Chloro-6-fluorophenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][9]

This reagent is particularly valuable for introducing the 2-chloro-6-fluorophenyl moiety into complex molecules, a common structural motif in pharmaceuticals.^[10]

Mechanistic Considerations and Overcoming Challenges

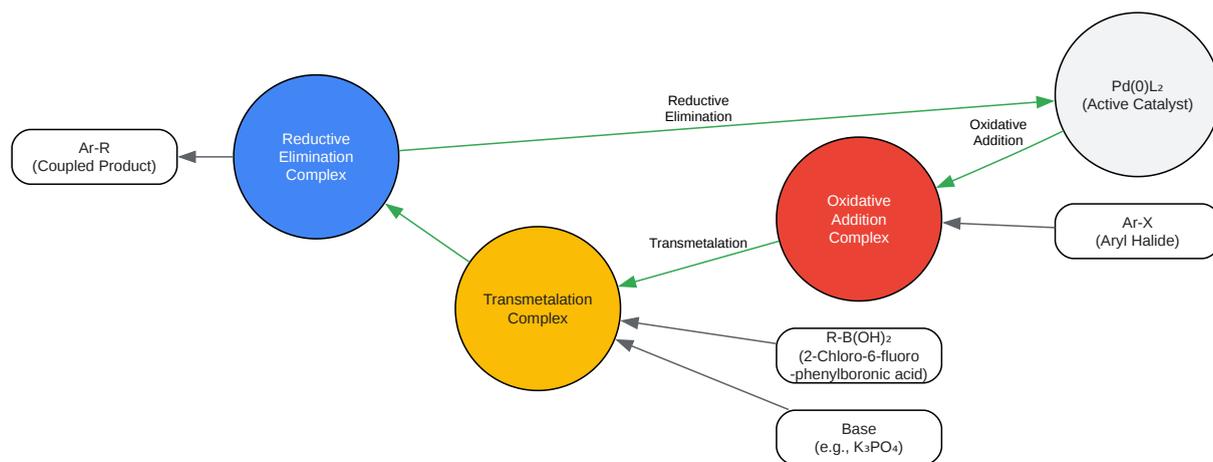
The utility of this reagent is tempered by two inherent challenges:

- **Low Reactivity of Aryl Chlorides:** The C-Cl bond is stronger and less reactive towards oxidative addition to a palladium(0) center compared to C-Br or C-I bonds.^[11]
- **Steric Hindrance:** The presence of two ortho substituents (Cl and F) creates significant steric bulk around the boronic acid, which can impede the crucial transmetalation step in the catalytic cycle.^{[9][11]}

Expert Insight: Overcoming these hurdles is the key to a successful coupling. The choice of catalyst system is paramount. Modern, highly active systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are required.^{[11][12][13]} These ligands facilitate the difficult oxidative addition step and stabilize the catalytically active palladium species, preventing decomposition and promoting efficient turnover.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.



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Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling

This is a generalized starting point protocol that must be optimized for specific substrates.[9]
[11]

- **Reaction Setup:** To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), **2-Chloro-6-fluorophenylboronic acid** (1.2-1.5 equiv.), and a suitable base (e.g., K_3PO_4 or Cs_2CO_3 , 2.0-3.0 equiv.).
- **Catalyst Addition:** Under a positive flow of inert gas, add the palladium precursor (e.g., $\text{Pd}(\text{OAc})_2$, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
- **Solvent Addition:** Add a degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water) via syringe. The solvent must be thoroughly sparged with argon or nitrogen for at least

30 minutes prior to use to prevent oxygen-induced side reactions like boronic acid homocoupling.

- Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC, GC-MS, or LC-MS.
- Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring user safety and maintaining the integrity of the reagent. **2-Chloro-6-fluorophenylboronic acid** is classified as an irritant.^{[2][4]}

Hazard Identification

The compound is associated with the following GHS hazard statements:

GHS Code	Hazard Statement	Reference(s)
H302	Harmful if swallowed	[5][14][15]
H315	Causes skin irritation	[2][4][5][16]
H319	Causes serious eye irritation	[2][4][5][16]
H335	May cause respiratory irritation	[2][4][5]

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^[2] Ensure that eyewash stations and safety showers are readily accessible.^[2]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.^{[2][15]}

- Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[2][15]
- Respiratory Protection: For operations that may generate dust, use a NIOSH-approved particulate respirator.[15]
- Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.

Storage and Stability

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Refrigeration is often recommended to ensure long-term stability and prevent potential degradation.[2]
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[2]
- Decomposition: Thermal decomposition can release hazardous gases, including carbon oxides, hydrogen halides, and boron oxides.[2][17]

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